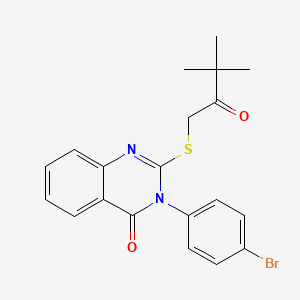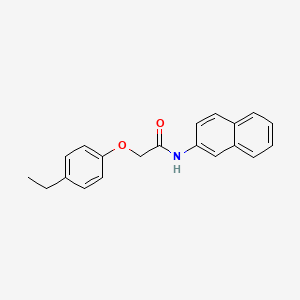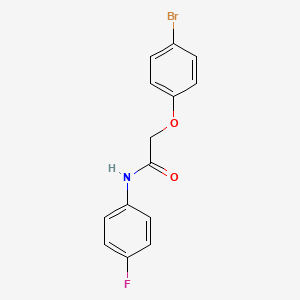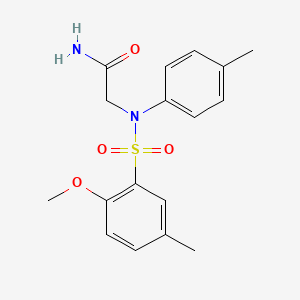
3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone is a synthetic organic compound with a complex structure. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromophenyl group, a dimethyl-oxobutyl thioether, and a quinazolinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable brominated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Dimethyl-Oxobutyl Thioether:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Amines, alkoxides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The bromophenyl group and the quinazolinone core are crucial for binding to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chlorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone
- 3-(4-Fluorophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone
- 3-(4-Methylphenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone
Uniqueness
3-(4-Bromophenyl)-2-((3,3-dimethyl-2-oxobutyl)thio)-4(3H)-quinazolinone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-20(2,3)17(24)12-26-19-22-16-7-5-4-6-15(16)18(25)23(19)14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXOABVXVHHYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(E)-{2-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5744387.png)
![2-(methylthio)-4-(1-piperazinyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B5744388.png)


![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(1-bromonaphthalen-2-yl)oxyacetate](/img/structure/B5744404.png)
![1-(3-Methoxyphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5744409.png)
![[4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenyl] acetate](/img/structure/B5744415.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5744427.png)

![1-[4-acetyl-1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B5744439.png)

![N-[2-(butanoylamino)phenyl]-4-methoxybenzamide](/img/structure/B5744443.png)

